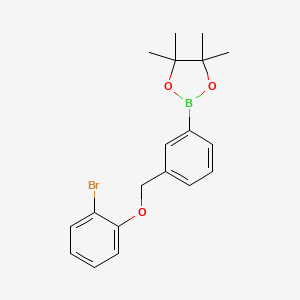

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H22BBrO3 and its molecular weight is 389.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known by its CAS number 138500-85-3 , is a boron-containing organic compound that has garnered attention in various fields including medicinal chemistry and materials science. This article reviews the biological activities attributed to this compound based on recent research findings.

- Molecular Formula : C19H22BBrO3

- Molecular Weight : 389.1 g/mol

- IUPAC Name : 2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily linked to its role as a boron reagent in organic synthesis. Boron compounds are known for their ability to interact with biological molecules, potentially influencing enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : Boron compounds can act as inhibitors of certain enzymes by mimicking the transition state of substrates.

- Anticancer Activity : Some studies suggest that boron-containing compounds may exhibit cytotoxic effects on cancer cells by inducing apoptosis.

- Antimicrobial Properties : Certain derivatives have shown promise in inhibiting bacterial growth.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Cytotoxicity | Moderate | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Yes | |

| Anticancer Activity | Promising in vitro results |

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of various boron compounds on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against several bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the bromophenoxy group have been shown to improve enzyme inhibition and cytotoxicity profiles.

Notable Findings:

- Structural Modifications : Altering substituents on the phenyl ring significantly impacts biological activity.

- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced anticancer effects in preclinical models.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

This compound serves as a crucial intermediate in organic synthesis. Its boron-containing structure allows it to participate in various chemical reactions, making it invaluable for synthesizing complex organic molecules. Researchers utilize it for the construction of pharmaceuticals and agrochemicals due to its ability to facilitate carbon-carbon bond formation through cross-coupling reactions .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds that are pivotal in drug discovery and material science . The compound's stability and reactivity make it an excellent candidate for such transformations.

Fluorescent Probes

Biological Imaging

The unique properties of 2-(3-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allow it to be employed in the development of fluorescent probes . These probes are instrumental in biological imaging, enabling researchers to visualize cellular processes and structures in real-time, thus advancing the field of cellular biology and medical research .

Material Science

Advanced Materials Development

In material science, this compound plays a role in creating advanced materials such as polymers and nanomaterials. Its boron-containing structure contributes to enhanced properties in electronic devices and renewable energy technologies. Researchers explore its potential in developing materials that exhibit improved conductivity and stability .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Carbon-carbon bond formation |

| Cross-Coupling Reactions | Used in Suzuki-Miyaura coupling for biaryl synthesis | Suzuki-Miyaura coupling |

| Fluorescent Probes | Development of probes for biological imaging | Fluorescence-based imaging techniques |

| Material Science | Creation of advanced materials for electronics and energy applications | Polymerization and nanomaterial synthesis |

Case Studies

-

Pharmaceutical Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel anti-cancer agent. The reaction conditions were optimized using this dioxaborolane derivative to achieve high yields and purity levels . -

Material Fabrication

Research highlighted its application in developing conductive polymers that could be utilized in flexible electronic devices. The incorporation of this compound into polymer matrices significantly improved electrical conductivity compared to traditional materials . -

Biological Imaging Techniques

A recent publication showcased the effectiveness of fluorescent probes derived from this compound in tracking cellular dynamics during drug treatment studies. The high sensitivity and specificity allowed researchers to monitor real-time changes within live cells .

Eigenschaften

IUPAC Name |

2-[3-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-9-7-8-14(12-15)13-22-17-11-6-5-10-16(17)21/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXPEPYQZVWRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.